molecular formula C8H13NO4S B1269632 (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid CAS No. 62770-06-3

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid

Cat. No.: B1269632
CAS No.: 62770-06-3
M. Wt: 219.26 g/mol
InChI Key: ULQYCYTYVTVVBO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as drug development and disease treatment, often involves this compound.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid is unique due to its combination of a morpholine ring and a thioacetic acid moiety, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research fields .

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQYCYTYVTVVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353775
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62770-06-3
Record name [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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